molecular formula C14H10N2O3 B2527146 methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate CAS No. 113247-36-2

methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B2527146
CAS No.: 113247-36-2
M. Wt: 254.245
InChI Key: XYPDYIWLMBBKKB-UHFFFAOYSA-N
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Description

Methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate is a complex organic compound belonging to the indole derivatives family. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is particularly interesting due to its unique structure, which includes a pyridoindole core, making it a subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the synthesis may involve steps such as formylation, cyclization, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods. Large-scale production requires efficient and cost-effective processes, often involving continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, providing a pathway for creating derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives.

Scientific Research Applications

Methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications are explored, particularly in drug development for various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, its derivatives may inhibit enzymes or receptors, affecting cellular processes and providing therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-9H-pyrido[3,4-b]indole: Similar in structure but lacks the formyl and carboxylate groups.

    9H-Pyrido[3,4-b]indole: The parent compound without methyl and formyl substitutions.

Uniqueness

Methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c1-19-14(18)11-6-9-8-4-2-3-5-10(8)16-13(9)12(7-17)15-11/h2-7,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPDYIWLMBBKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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